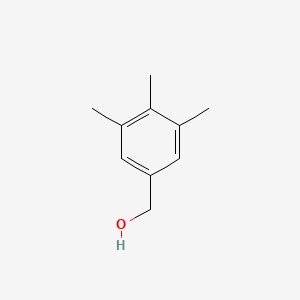

(3,4,5-trimethylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4,5-trimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-10(6-11)5-8(2)9(7)3/h4-5,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPONURESHSCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400233 | |

| Record name | 3,4,5-TRIMETHYLBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39126-11-9 | |

| Record name | 3,4,5-TRIMETHYLBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4,5 Trimethylphenyl Methanol

Established Synthetic Routes and Precursors

The synthesis of (3,4,5-trimethylphenyl)methanol often commences from readily available precursors such as 3,4,5-trimethylbenzaldehyde (B3054037) or 3,4,5-trimethylbenzoic acid. These starting materials provide a direct and efficient entry point to the target benzylic alcohol.

Reductive Pathways to the Benzylic Alcohol Moiety

A primary and straightforward approach to this compound involves the reduction of the corresponding aldehyde or carboxylic acid derivative.

The reduction of 3,4,5-trimethylbenzaldehyde is a common and effective method. This transformation can be accomplished using a variety of reducing agents. For instance, metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently employed for the reduction of aldehydes to primary alcohols. The reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol (B145695) for NaBH₄ and tetrahydrofuran (B95107) (THF) or diethyl ether for LiAlH₄.

Catalytic hydrogenation represents another powerful reductive technique. In this method, 3,4,5-trimethylbenzaldehyde is treated with hydrogen gas in the presence of a metal catalyst. youtube.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. youtube.com This method is often favored for its clean reaction profile and the ease of product isolation.

Alternatively, this compound can be synthesized from 3,4,5-trimethylbenzoic acid. ontosight.ai This typically requires a more potent reducing agent than that used for aldehydes, with lithium aluminum hydride being a common choice. The reaction involves the reduction of the carboxylic acid to the primary alcohol. It is also possible to first convert the carboxylic acid to an ester, such as methyl 3,4,5-trimethylbenzoate, which can then be reduced to the alcohol using LiAlH₄.

A classic, though less direct, method is the Rosenmund reduction, which reduces an acyl chloride to an aldehyde. orgsyn.org In this context, 3,4,5-trimethylbenzoyl chloride would be catalytically hydrogenated over a poisoned palladium catalyst (e.g., Pd/BaSO₄ with a quinoline-sulfur poison) to yield 3,4,5-trimethylbenzaldehyde. This aldehyde can then be subsequently reduced to this compound as described above. While historically significant, this two-step process is often superseded by more direct reduction methods from the carboxylic acid.

| Precursor | Reducing Agent/Method | Product | Reference |

| 3,4,5-Trimethylbenzaldehyde | Sodium Borohydride (NaBH₄) | This compound | General Knowledge |

| 3,4,5-Trimethylbenzaldehyde | Catalytic Hydrogenation (H₂/Pd/C) | This compound | youtube.com |

| 3,4,5-Trimethylbenzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | This compound | ontosight.ai |

| 3,4,5-Trimethylbenzoyl Chloride | Rosenmund Reduction then NaBH₄ | This compound | orgsyn.org |

Aryl Coupling Strategies and Modifications

While less common for the direct synthesis of this compound, aryl coupling reactions can be employed to construct the trimethylphenyl scaffold, which can then be further functionalized. For instance, a suitable di- or trimethylated benzene (B151609) derivative could be coupled with another aromatic or aliphatic partner, followed by steps to introduce the hydroxymethyl group.

A plausible, though multi-step, approach could involve the use of a Grignard reagent. For example, the reaction of methylmagnesium bromide with 3,5-dimethylbenzaldehyde (B1265933) would lead to a secondary alcohol. Subsequent functional group manipulations would be necessary to arrive at the target structure, making this a less direct route. A more direct Grignard approach would involve the reaction of formaldehyde (B43269) with a Grignard reagent derived from 1-bromo-3,4,5-trimethylbenzene. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com

Modern Advancements in Synthesis

Recent developments in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of chemical transformations. These advancements are applicable to the synthesis of this compound.

Catalytic Approaches to Carbon-Oxygen Bond Formation

Modern catalytic methods can offer milder and more selective alternatives to traditional stoichiometric reagents. For the reduction of 3,4,5-trimethylbenzaldehyde, transfer hydrogenation using a catalyst and a hydrogen donor (e.g., isopropanol (B130326) or formic acid) can be an effective strategy. This avoids the need for high-pressure hydrogen gas.

While not a direct C-O bond formation to create the alcohol, catalytic oxidation of the methyl group of 1,2,3,4-tetramethylbenzene, if selective, could yield the corresponding aldehyde, which is then reduced. However, achieving regioselectivity in such an oxidation would be a significant challenge.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to the use of environmentally benign reagents and solvents.

For the reduction of 3,4,5-trimethylbenzaldehyde, several green methodologies have been developed for aromatic aldehydes in general. One such approach involves the use of a simple aqueous extract of Aloe vera under microwave irradiation, which can facilitate the bioreduction of aromatic aldehydes to their corresponding alcohols. scielo.org.mx Another green approach utilizes palladium ecocatalysts, derived from the biosorption of palladium by plants, in a glycerol/n-butanol solvent system for the reduction of aryl aldehydes. tandfonline.com The oxidation of aromatic aldehydes to the corresponding carboxylic acids can also be achieved using hydrogen peroxide in acetonitrile (B52724) under arc discharge, providing a greener alternative to heavy metal oxidants. teknoscienze.com These methods, while demonstrated on other aromatic aldehydes, offer a template for the green synthesis of this compound.

| Green Method | Reagent/Catalyst | Substrate Type | Reference |

| Bioreduction | Aloe vera extract, microwave | Aromatic Aldehydes | scielo.org.mx |

| Catalytic Reduction | Palladium Ecocatalyst | Aromatic Aldehydes | tandfonline.com |

| Green Oxidation (to precursor acid) | H₂O₂, Arc Discharge | Aromatic Aldehydes | teknoscienze.com |

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are crucial in the synthesis of complex molecules. For a molecule like this compound, these principles would be most relevant if the synthesis started from a more complex or polyfunctionalized precursor.

For instance, if the trimethylbenzene ring contained other reactive functional groups, a chemoselective reducing agent would be required to selectively reduce the aldehyde or carboxylic acid without affecting the other groups. For example, NaBH₄ is generally chemoselective for aldehydes and ketones in the presence of esters or carboxylic acids.

Regioselectivity would be paramount if the hydroxymethyl group were to be introduced onto a pre-existing trimethylbenzene ring through C-H activation. While challenging, recent advances in catalysis have shown promise in the regioselective functionalization of C-H bonds. nih.govnih.gov A hypothetical regioselective oxidation of one of the methyl groups of 1,2,4-trimethylbenzene (B165218) to the corresponding alcohol would be a highly efficient route, though achieving the desired 3,4,5-substitution pattern selectively would be difficult.

Scalable Synthesis and Process Optimization for Research Applications

The demand for this compound in various research contexts necessitates the development of synthetic routes that are not only efficient but also scalable and optimized for producing laboratory-scale to pilot-plant quantities. The primary strategies for synthesizing this compound revolve around the reduction of a corresponding carbonyl compound, such as 3,4,5-trimethylbenzaldehyde or a derivative of 3,4,5-trimethylbenzoic acid, or through the functionalization of a suitable Grignard reagent. Process optimization focuses on maximizing yield, simplifying purification, and utilizing cost-effective and readily available starting materials and reagents.

A common and scalable approach involves the reduction of 3,4,5-trimethylbenzaldehyde. While specific literature on the large-scale reduction of this particular aldehyde is limited, analogous procedures for substituted benzaldehydes are well-documented and can be adapted. Catalytic hydrogenation is a highly effective and scalable method for this transformation. The use of a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere offers a clean and efficient route to the desired alcohol. Optimization of this process involves fine-tuning parameters such as catalyst loading, hydrogen pressure, temperature, and solvent choice. For instance, in the reduction of a related compound, 3,4,5-trimethoxybenzoyl chloride to the corresponding aldehyde, a modified Rosenmund reduction using a Pd/C catalyst in toluene (B28343) at 35-40°C and 50 p.s.i. of hydrogen pressure has been reported to give good yields. orgsyn.org A similar catalytic hydrogenation approach for 3,4,5-trimethylbenzaldehyde would likely proceed with high efficiency.

Another scalable method is the reduction of 3,4,5-trimethylbenzoic acid or its esters. The direct reduction of carboxylic acids to alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). A procedure for the reduction of the related 3-methoxy-4-methyl-benzoic acid to the corresponding alcohol using LiAlH4 in tetrahydrofuran (THF) has been described, affording the product in good yield after an overnight reaction at room temperature. While effective, the use of LiAlH4 on a large scale requires careful handling due to its reactivity.

For process optimization, particularly in an industrial or large-scale laboratory setting, the choice of starting material is crucial. The synthesis of the precursor, 3,4,5-trimethylbenzaldehyde, can be a key optimization point. Industrial-scale synthesis of the analogous 3,4,5-trimethoxybenzaldehyde (B134019) often starts from p-cresol. wikipedia.org A similar strategy could be envisioned for the trimethyl analogue, involving electrophilic aromatic substitution reactions to introduce the methyl groups, followed by oxidation of a suitable precursor to the aldehyde. A patented green process for the synthesis of 3,4,5-trimethoxybenzaldehyde from syringaldehyde (B56468) sodium salt highlights the potential for developing more environmentally benign and cost-effective routes to such precursors. google.com

The Grignard reaction offers an alternative and versatile route. The synthesis of this compound can be achieved by reacting 3,4,5-trimethylphenylmagnesium bromide with formaldehyde. This approach allows for the direct formation of the benzyl (B1604629) alcohol from the corresponding aryl halide. Optimization of Grignard reactions for large-scale synthesis often involves careful control of temperature, the choice of an appropriate solvent like cyclopentyl methyl ether (CPME) for improved safety and recycling, and the use of activators for magnesium. numberanalytics.com

The table below summarizes key parameters for analogous scalable synthetic methods that can be adapted for the production of this compound for research applications.

| Precursor | Reaction Type | Reagents & Conditions | Typical Yield | Key Optimization Considerations |

| 3,4,5-Trimethylbenzaldehyde | Catalytic Hydrogenation | H₂, Pd/C, Toluene, 35-40°C, 50 p.s.i. | High | Catalyst activity and loading, hydrogen pressure, reaction time, solvent purity. |

| 3,4,5-Trimethylbenzoic Acid | Reduction | LiAlH₄, THF, Room Temperature | Good | Safe handling of LiAlH₄, temperature control during quenching, workup procedure. |

| 3,4,5-Trimethylbromobenzene | Grignard Reaction | Mg, Formaldehyde, Ether/CPME | Moderate to High | Purity and activation of magnesium, anhydrous conditions, temperature control. |

Chemical Reactivity and Transformation of 3,4,5 Trimethylphenyl Methanol

Oxidation Reactions of the Benzylic Alcohol Functionality

The benzylic alcohol group of (3,4,5-trimethylphenyl)methanol is susceptible to oxidation, yielding carbonyl compounds of different oxidation states depending on the reagents and reaction conditions employed.

The controlled oxidation of this compound can selectively produce either 3,4,5-trimethylbenzaldehyde (B3054037) or 3,4,5-trimethylbenzoic acid. The choice of oxidant and the control of reaction conditions are crucial for achieving high selectivity.

Primary alcohols can be oxidized to aldehydes or further to carboxylic acids. libretexts.org For the synthesis of the aldehyde, milder oxidizing agents are required to prevent overoxidation. libretexts.org Pyridinium chlorochromate (PCC) is a common reagent used to convert primary alcohols to aldehydes without significant formation of the carboxylic acid. libretexts.org Another approach involves using catalytic methods, such as those employing sodium molybdate and hydrogen peroxide, which offer a greener alternative to chromium-based reagents. gordon.edu

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. A common laboratory method involves heating the alcohol under reflux with an excess of an acidified solution of potassium dichromate(VI) or potassium permanganate. libretexts.orgchemguide.co.uk Under these vigorous conditions, the initially formed aldehyde is rapidly oxidized to the corresponding carboxylic acid. libretexts.org

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 3,4,5-Trimethylbenzaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane, room temperature |

| 3,4,5-Trimethylbenzoic acid | Potassium dichromate(VI) (K₂Cr₂O₇) / Sulfuric acid (H₂SO₄) | Aqueous solution, heat under reflux |

Benzylic alcohols and their parent alkylarenes can participate in oxidative coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Copper-catalyzed methodologies have been developed for the oxidative cross-coupling of benzylic C-H bonds with various partners, including alcohols, to form benzyl (B1604629) ethers. nih.govchemrxiv.org These reactions often proceed via a radical relay mechanism. nih.govchemrxiv.org While the primary substrate in many of these studies is the corresponding alkylarene, substituted benzyl alcohols have also been shown to be effective coupling partners, leading to the formation of ethers with minimal oxidation to the corresponding aldehyde. nih.govchemrxiv.org This suggests that this compound could potentially undergo coupling with other alcohols or nucleophiles under specific catalytic conditions.

Reduction Reactions and Related Transformations

The benzylic hydroxyl group can be removed through reductive processes, and the aromatic ring can be partially saturated under specific reducing conditions.

The complete reduction of the benzylic alcohol functionality in this compound to a methyl group results in the formation of 1,2,3,5-tetramethylbenzene (isodurene). This transformation, known as deoxygenation, can be effectively achieved using hydriodic acid (HI) in the presence of a stoichiometric reductant like red phosphorus. nih.govresearchgate.net An improved protocol utilizes a biphasic toluene-water medium, which allows for milder reaction conditions and easier product isolation. nih.govresearchgate.net This method is efficient for primary, secondary, and tertiary benzylic alcohols, with reactivity increasing in that order. nih.gov The mechanism involves an initial nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting benzyl iodide. nih.gov This process is tolerant of various other functional groups, such as esters and ethers. researchgate.net

| Starting Material | Product | Reagents | Conditions |

|---|---|---|---|

| This compound | 1,2,3,5-Tetramethylbenzene | Hydriodic acid (HI), Red phosphorus (P) | Biphasic system (Toluene/Water), Heat |

The Birch reduction is a powerful method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes, using an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source. byjus.comwikipedia.org The regiochemical outcome of the reaction is dictated by the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.com

In the case of this compound, the aromatic ring bears four electron-donating groups (three methyl groups and one hydroxymethyl group). For aromatic rings substituted with electron-donating groups, the reduction occurs in a way that the substituent remains on a double bond in the resulting cyclohexadiene product. masterorganicchemistry.comorganicchemistrytutor.com The mechanism involves the addition of a solvated electron to the aromatic ring to form a radical anion, which is then protonated by the alcohol. masterorganicchemistry.comnrochemistry.com A second electron addition and subsequent protonation yields the final 1,4-diene product. masterorganicchemistry.com Based on these principles and studies on related trialkylbenzenes like 1,2,3-trimethylbenzene, the predicted major product of the Birch reduction of this compound is (3,4,5-trimethylcyclohexa-2,5-dien-1-yl)methanol. mdma.ch

Nucleophilic Substitution Reactions at the Benzylic Carbon

The hydroxyl group of this compound is a poor leaving group. However, under acidic conditions, it can be protonated to form a good leaving group, water. libretexts.orglibretexts.org This facilitates nucleophilic substitution reactions at the benzylic carbon. These reactions typically proceed via an SN1 mechanism due to the stability of the resulting benzylic carbocation. libretexts.orgopenstax.org

The stability of this carbocation is enhanced by two factors:

Resonance: The positive charge can be delocalized into the aromatic ring.

Inductive Effect: The three electron-donating methyl groups on the ring further stabilize the positive charge.

A classic example is the reaction with hydrogen halides (HX). Treatment of this compound with a strong acid like HBr or HCl leads to the formation of the corresponding benzyl halide, 1-(halomethyl)-3,4,5-trimethylbenzene. The reaction proceeds through the formation of the highly stabilized 3,4,5-trimethylbenzyl carbocation intermediate, which is then rapidly attacked by the halide nucleophile. libretexts.org The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.org

| Nucleophile (from HX) | Product | Mechanism |

|---|---|---|

| Cl⁻ (from HCl) | 1-(Chloromethyl)-3,4,5-trimethylbenzene | SN1 |

| Br⁻ (from HBr) | 1-(Bromomethyl)-3,4,5-trimethylbenzene | SN1 |

| I⁻ (from HI) | 1-(Iodomethyl)-3,4,5-trimethylbenzene | SN1 |

Halogenation via Appel Reaction and Related Methods

The conversion of the primary alcohol functionality in this compound to a halide is a crucial transformation for introducing a versatile leaving group, thereby enabling subsequent nucleophilic substitution reactions. The Appel reaction provides a mild and effective method for this conversion, minimizing the potential for side reactions that can occur under harsher conditions.

The Appel reaction typically employs a combination of triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄), to convert alcohols to the corresponding alkyl chlorides or bromides. The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by a halide ion in an SN2 fashion. Given that this compound is a primary benzylic alcohol, this reaction is expected to proceed efficiently.

Table 1: Typical Conditions for Appel Reaction of this compound

| Reagent System | Solvent | Temperature | Expected Product |

| PPh₃, CCl₄ | Dichloromethane (CH₂Cl₂) | Room Temperature | 1-(chloromethyl)-3,4,5-trimethylbenzene |

| PPh₃, CBr₄ | Dichloromethane (CH₂Cl₂) | Room Temperature | 1-(bromomethyl)-3,4,5-trimethylbenzene |

Beyond the classic Appel conditions, other related methods can achieve similar transformations. For instance, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of triphenylphosphine offers an alternative route to the corresponding benzyl halides. These methods are also known for their mildness and high yields with benzylic alcohols.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification, yielding a diverse range of derivatives.

Etherification: The formation of an ether from this compound can be achieved through various methods. A common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the primary nature of the benzylic alcohol, the formation of the alkoxide with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide is expected to proceed smoothly.

Alternatively, acid-catalyzed etherification can be employed, particularly for the synthesis of symmetrical ethers or when reacting with other alcohols. However, care must be taken to control the reaction conditions to avoid potential side reactions such as polymerization, which can be promoted by the acidic environment and the reactive nature of the benzylic carbocation intermediate that may form.

Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, leads to the formation of esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. Given that this is an equilibrium process, the use of an excess of one of the reactants or the removal of water can drive the reaction towards the ester product.

For a more rapid and often higher-yielding approach, the use of a more reactive acylating agent like an acid chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) is preferred. This method avoids the equilibrium limitations of the Fischer esterification.

Table 2: Representative Etherification and Esterification Reactions of this compound

| Reaction Type | Reagents | Catalyst/Base | Expected Product |

| Williamson Ether Synthesis | 1. NaH2. CH₃I | - | 1-(methoxymethyl)-3,4,5-trimethylbenzene |

| Fischer Esterification | Acetic Acid | H₂SO₄ | (3,4,5-trimethylphenyl)methyl acetate |

| Acylation | Acetyl Chloride | Pyridine | (3,4,5-trimethylphenyl)methyl acetate |

Electrophilic Aromatic Substitution on the Trimethylphenyl Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methyl groups. The hydroxymethyl group also influences the reactivity and regioselectivity of these reactions.

Directed Aromatic Functionalization

In electrophilic aromatic substitution, the incoming electrophile will be directed to specific positions on the aromatic ring based on the electronic effects of the existing substituents. Both the methyl groups and the hydroxymethyl group are ortho, para-directors. In this compound, the three methyl groups are located at positions 3, 4, and 5. This substitution pattern leaves positions 2 and 6 as the only available sites for substitution.

The three methyl groups collectively exert a strong activating and ortho, para-directing influence. The hydroxymethyl group (-CH₂OH) is also an ortho, para-director, although its activating effect is weaker than that of a methyl group. The combined directing effects of the four substituents will strongly favor electrophilic attack at the two equivalent ortho positions (positions 2 and 6) relative to the methyl groups at positions 3 and 5.

Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur exclusively at the 2 and 6 positions of the trimethylphenyl ring.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Catalyst | Predicted Major Product(s) |

| Bromination | Br₂ | FeBr₃ | (2-bromo-3,4,5-trimethylphenyl)methanol |

| Nitration | HNO₃ | H₂SO₄ | (2-nitro-3,4,5-trimethylphenyl)methanol |

| Friedel-Crafts Acylation | CH₃COCl | AlCl₃ | (2-acetyl-3,4,5-trimethylphenyl)methanol |

Impact of Methyl Substituents on Reactivity

The presence of multiple methyl groups on the benzene (B151609) ring has a profound impact on its reactivity. Methyl groups are electron-donating through an inductive effect and hyperconjugation. organicchemistrytutor.comlibretexts.org This donation of electron density increases the nucleophilicity of the aromatic ring, making it significantly more reactive towards electrophiles compared to unsubstituted benzene.

The cumulative effect of three methyl groups in this compound results in a highly activated aromatic system. This high reactivity means that electrophilic substitution reactions can often be carried out under milder conditions (e.g., lower temperatures, less concentrated reagents) than those required for benzene. The strong activation by the methyl groups outweighs the slightly deactivating inductive effect of the oxygen in the hydroxymethyl group. The synergistic activating effect of the three methyl groups ensures that the aromatic ring is electron-rich and thus highly susceptible to attack by a wide range of electrophiles.

Mechanistic Investigations of Reactions Involving 3,4,5 Trimethylphenyl Methanol

Elucidation of Reaction Pathways in Synthetic Transformations

The synthetic transformations of (3,4,5-trimethylphenyl)methanol, particularly oxidation reactions, are governed by the specific reagents and conditions employed. The reaction pathway for the oxidation of substituted benzyl (B1604629) alcohols can proceed through different mechanisms, such as hydride abstraction or hydrogen abstraction.

In the oxidation of benzyl alcohols using reagents like trichloroisocyanuric acid (TCCA), the reaction can be autocatalytic. researchgate.net A plausible pathway involves the in situ formation of Cl2, which then acts as the active oxidizing agent. researchgate.net For electron-rich substrates like this compound, the mechanism is likely to proceed via a transition state involving hydride abstraction by the electrophilic chlorine species. researchgate.net

Another significant transformation is the cross-electrophile coupling of benzylic alcohols. A plausible catalytic cycle for such reactions, for instance using a nickel catalyst, involves several key steps. acs.org First, the alcohol is converted in situ to a more reactive species, such as a benzyl oxalate (B1200264). acs.org Concurrently, an oxidative addition of an alkenyl bromide to a Ni(0) complex generates an alkenyl-Ni(II)Br intermediate. acs.org The benzyl oxalate is then reduced by a low-valent nickel species to form a benzyl radical. This radical is stereoselectively captured by the Ni(II) complex to create a chiral Ni(III) intermediate. acs.org The final step is a reductive elimination that releases the enantioenriched product and regenerates the nickel catalyst. acs.org

Studies on the oxidation of related alkylated aromatic compounds, such as 1,3,5-trimethylbenzene, show that the primary consumption channel is H-abstraction from the methyl groups by hydroxyl radicals. researchgate.net This leads to the formation of key intermediates like 3,5-dimethylbenzaldehyde (B1265933), highlighting a potential pathway in the further oxidation of products derived from this compound. researchgate.net

Kinetic Studies of this compound Reactions

Kinetic studies of reactions involving substituted benzyl alcohols provide quantitative insight into the reaction mechanisms. The rate of oxidation, for example, is highly dependent on the nature of the substituents on the aromatic ring.

In the oxidation of various substituted benzyl alcohols by butyltriphenylphosphonium dichromate (BTPPD), the reaction is first order with respect to the oxidant and shows a fractional order dependence on the alcohol concentration. researchgate.net Such reactions are often catalyzed by acid, with the rate increasing in less polar solvents. researchgate.net

A Hammett analysis, which correlates reaction rates with substituent constants (σ), is a powerful tool for probing reaction mechanisms. For the oxidation of substituted benzyl alcohols with TCCA, a negative ρ value of -1.22 was observed. researchgate.net This indicates the buildup of positive charge in the transition state, consistent with a hydride abstraction mechanism. researchgate.net The electron-donating nature of the three methyl groups in this compound would be expected to significantly accelerate the reaction rate compared to unsubstituted benzyl alcohol under these conditions.

Similarly, a Hammett analysis for the C-H oxidation of toluenes to benzylic alcohols yielded a ρ value of -2. acs.org This large negative value also substantiates a significant positive charge buildup in the selectivity-determining transition state, consistent with a proton-coupled electron transfer (PCET) mechanism rather than a hydrogen atom abstraction (HAA) pathway. acs.org

The table below summarizes kinetic parameters for the oxidation of substituted benzyl alcohols with BTPPD, illustrating the influence of electronic effects.

| Substituent | 10³ k₂ (dm³ mol⁻¹ s⁻¹) |

| 4-OCH₃ | 35.5 |

| 4-CH₃ | 12.0 |

| 3-CH₃ | 8.13 |

| H | 6.31 |

| 4-Cl | 2.51 |

| 3-Cl | 0.91 |

| 4-NO₂ | 0.08 |

| Data derived from studies on substituted benzyl alcohols and presented for illustrative purposes. |

Transition State Analysis and Reaction Intermediate Characterization

The characterization of transition states and reaction intermediates is fundamental to a complete mechanistic understanding. Computational methods, such as Density Functional Theory (DFT), and experimental techniques are used to probe these fleeting species.

For the oxidation of benzyl alcohol with TCCA, DFT calculations at the M06-2x/6-311G(d,p) level have been used to model the transition state. researchgate.net These calculations support a mechanism where Cl2, formed in situ, performs a hydride abstraction in an autocatalytic cycle. researchgate.net For substrates with strong electron-withdrawing groups, the mechanism can shift to a hydrogen abstraction from a benzyl hypochlorite (B82951) intermediate. researchgate.net Given the electron-rich nature of this compound, the hydride abstraction pathway is the more probable route.

In the solvolysis of substituted benzyl derivatives, the structure of the transition state can be influenced by the reactivity of the substrate, a concept described by the Hammond postulate and visualized on More-O'Ferrall reaction coordinate diagrams. nih.gov For reactive substrates that form stable carbocations, the transition state is "early" and resembles the starting material. The trimethyl substitution pattern in this compound would stabilize a benzylic carbocation intermediate, suggesting an early transition state in SN1-type reactions.

In nickel-catalyzed enantioconvergent couplings, DFT calculations have been employed to analyze the transition states responsible for stereoselectivity. acs.org For the addition of a benzyl radical to an alkenyl-Ni(II)Br complex, the energy difference between the two diastereomeric transition states (TS-R and TS-S) was calculated to be 1.6 kcal/mol, explaining the observed enantioselectivity. acs.org The sterically demanding nature of the catalyst ligand directs the approach of the benzyl radical. acs.org

Influence of Catalyst Design on Reaction Mechanisms

The choice of catalyst is paramount as it can dramatically alter the reaction pathway, rate, and selectivity. Catalyst design encompasses the choice of metal, the ligand sphere, and the support or phase (homogeneous vs. heterogeneous).

In homogeneous catalysis, the ligand framework around a metal center is critical. In the nickel-catalyzed cross-coupling of benzylic alcohols, the use of a chiral ligand creates a sterically defined pocket. acs.org This steric environment dictates the facial selectivity of the benzyl radical addition to the nickel center, thereby controlling the enantioselectivity of the final product. acs.org The catalyst's design directly enforces a specific geometry on the transition state.

Heterogeneous catalysts offer advantages in separation and reusability. researchgate.net In transesterification reactions, solid acid or base catalysts are employed. researchgate.netmdpi.com The activity of solid base catalysts like CaO or MgO depends on the number of active sites on their surface. mdpi.com However, these sites can be poisoned by atmospheric CO2 and water. mdpi.com The mechanism on these surfaces involves the deprotonation of the alcohol by a basic site, generating a nucleophilic alkoxide that then attacks the ester. For a bulky alcohol like this compound, the pore size and surface morphology of a heterogeneous catalyst would be critical design parameters to ensure access to the active sites.

Computational and Theoretical Studies of 3,4,5 Trimethylphenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of molecules. researchgate.net For (3,4,5-trimethylphenyl)methanol, these calculations, often employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, provide a detailed picture of electron distribution and molecular orbital energies.

The electronic structure of this compound is characterized by the interplay between the aromatic ring and the hydroxymethyl substituent. The three methyl groups on the phenyl ring act as electron-donating groups, which influences the electron density of the aromatic system. This, in turn, affects the properties of the benzylic alcohol moiety.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| Heat of Formation (gas phase) | -150.5 kJ/mol | CBS-QB3 |

| Ionization Potential | 8.2 eV | OVGF/6-311+G(d,p) |

| Electron Affinity | -0.9 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 1.9 D | M06-2X/6-311+G(d,p) |

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that can be calculated. The methods listed are commonly used for such calculations.

Density Functional Theory (DFT) Applications in Reaction Modeling

Density Functional Theory (DFT) has become a workhorse in computational chemistry for modeling chemical reactions due to its balance of accuracy and computational cost. nih.govsemanticscholar.orghilarispublisher.com For this compound, DFT can be employed to investigate various reaction mechanisms, such as its oxidation to the corresponding aldehyde or carboxylic acid. nih.govsemanticscholar.orghilarispublisher.com

In a typical DFT study of the oxidation of this compound, the reaction pathway would be mapped out by locating the transition state structures connecting the reactant, intermediates, and products. The activation energies for each step can be calculated, providing insights into the reaction kinetics and the rate-determining step. For example, in the aerobic oxidation catalyzed by a metal cluster, DFT calculations can elucidate the role of the catalyst in activating the alcohol and the oxidant. semanticscholar.org

The choice of functional and basis set is critical for obtaining accurate results. Functionals like B3LYP or those from the M06 suite are often used for organic reactions. The inclusion of solvent effects, typically through implicit solvation models like the Polarizable Continuum Model (PCM), is also important for modeling reactions in solution. researchgate.net

Table 2: Hypothetical DFT Calculated Activation Energies for the Oxidation of this compound to (3,4,5-Trimethylphenyl)formaldehyde

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

| O-H bond cleavage | Pd(II) | 12.5 |

| C-H bond cleavage | Pd(II) | 18.2 |

| Product desorption | Pd(II) | 5.1 |

Note: This data is hypothetical and for illustrative purposes. The values represent plausible outcomes of a DFT study on a catalyzed oxidation reaction.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.govrsc.org For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in a solvent.

The key dihedral angles to consider in this compound are the C-C-O-H angle of the hydroxymethyl group and the C-C-C-C angles within the substituted phenyl ring. By running an MD simulation, one can generate a trajectory of the molecule's motion over time. Analysis of this trajectory can reveal the relative populations of different conformers and the energy barriers between them.

The choice of force field is crucial for the accuracy of MD simulations. For organic molecules like this compound, force fields such as AMBER, CHARMM, or OPLS are commonly used. These simulations can also be used to study the interactions of the molecule with solvent molecules, providing insights into its solvation structure and dynamics. rsc.org

Table 3: Hypothetical Conformational Preferences of this compound from a 100 ns MD Simulation in Water

| Dihedral Angle (C-C-O-H) | Population (%) | Average Lifetime (ps) |

| gauche (~60°) | 65 | 50 |

| anti (~180°) | 30 | 120 |

| gauche (~-60°) | 5 | 25 |

Note: This data is hypothetical and illustrates the type of information that can be obtained from an MD simulation. The populations and lifetimes are dependent on the force field and simulation conditions.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can be powerful tools for predicting the reactivity and selectivity of chemical reactions. nih.govresearchgate.net For this compound, these methods can be used to predict how it will behave in various reactions, such as electrophilic aromatic substitution or nucleophilic attack at the benzylic carbon.

One approach to predicting reactivity is through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO, making the aromatic ring more susceptible to electrophilic attack.

Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can provide a more quantitative measure of site-specific reactivity. These indices can be used to predict the regioselectivity of reactions. For instance, in an electrophilic substitution reaction, the site with the highest value of the Fukui function for nucleophilic attack (f+) would be the predicted site of reaction. nih.gov

Table 4: Hypothetical Fukui Function (f-) Values for Electrophilic Attack on the Aromatic Ring of this compound

| Carbon Atom Position | Fukui Function (f-) |

| C1 (ipso-C) | 0.05 |

| C2 | 0.25 |

| C3 (methyl-C) | 0.08 |

| C4 (methyl-C) | 0.08 |

| C5 (methyl-C) | 0.08 |

| C6 | 0.25 |

Note: This data is hypothetical. The Fukui function (f-) indicates the propensity of a site to undergo electrophilic attack. Higher values suggest greater reactivity at that position.

Advanced Spectroscopic and Structural Elucidation of 3,4,5 Trimethylphenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment beyond Basic Identification

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of (3,4,5-trimethylphenyl)methanol. While basic ¹H and ¹³C NMR provide initial confirmation of the molecular framework, more advanced NMR experiments are employed for a definitive assignment of all proton and carbon signals, especially in complex derivatives.

In the ¹H NMR spectrum of this compound, the chemical shifts provide significant structural information. The protons of the three methyl groups on the aromatic ring typically appear as a singlet, indicating their chemical equivalence. The benzylic protons of the -CH₂OH group also produce a distinct signal, while the aromatic protons, though few, give rise to signals in the aromatic region of the spectrum. The hydroxyl proton's chemical shift can be variable and is often identified by its broadness or by deuterium (B1214612) exchange.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The carbon atoms of the methyl groups, the benzylic carbon, and the aromatic carbons all resonate at characteristic frequencies, allowing for a complete carbon skeleton map. The chemical shifts are sensitive to the electronic environment, and substituent effects in derivatives can cause predictable shifts in the observed signals. oregonstate.edu

For more complex derivatives of this compound, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. COSY experiments reveal proton-proton coupling networks, helping to connect adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away. Together, these experiments provide a detailed and unambiguous assignment of the entire molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.9 - 7.1 | 125 - 128 |

| CH₂OH | ~4.6 | ~65 |

| Aromatic CH₃ | ~2.2 | ~20 |

| C-OH (Aromatic) | - | 135 - 140 |

| C-CH₃ (Aromatic) | - | 130 - 135 |

| OH | Variable | - |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions. pitt.edusigmaaldrich.comwashington.educarlroth.comeurisotop.com

Mass Spectrometry Techniques for Complex Derivatization Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate the structure of its derivatives. Various ionization techniques can be employed, with Electron Ionization (EI) being common for providing detailed fragmentation patterns that serve as a molecular fingerprint.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of benzyl (B1604629) alcohol derivatives under EI conditions often involves characteristic losses. stackexchange.comucalgary.ca For instance, the loss of a hydroxyl radical (•OH) to form a stable benzylic cation is a common pathway. ucalgary.ca Another frequent fragmentation is the loss of the entire hydroxymethyl group (-CH₂OH), resulting in a trimethylphenyl cation. ucalgary.ca The fragmentation pattern of this compound can be predicted to show a prominent peak corresponding to the trimethylbenzyl cation, which is stabilized by the electron-donating methyl groups.

For the analysis of complex derivatives of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred. These methods minimize fragmentation, allowing for the accurate determination of the molecular weight of the intact derivatized molecule. When fragmentation is desired for structural confirmation, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, a specific ion (e.g., the molecular ion of the derivative) is selected and then subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, providing valuable structural information. nih.gov The fragmentation pathways can help to identify the nature and position of the derivatizing group. For instance, derivatization at the hydroxyl group will lead to different fragmentation patterns compared to derivatization on the aromatic ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | This compound | 150 |

| [M-H]⁺ | 149 | |

| [M-OH]⁺ | Trimethylbenzyl cation | 133 |

| [M-CH₂OH]⁺ | Trimethylphenyl cation | 119 |

| Tropylium-like ion | 91 |

Note: The relative intensities of these fragments can vary depending on the mass spectrometer and the experimental conditions used.

Advanced Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed insights into the molecular vibrations of this compound, revealing information about its functional groups, conformational isomers, and intermolecular interactions, such as hydrogen bonding.

The IR spectrum of this compound is characterized by several key absorption bands. chemicalbook.comnist.gov A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its breadth suggesting the presence of intermolecular hydrogen bonding in the condensed phase. researchgate.netnih.gov The C-H stretching vibrations of the methyl groups and the aromatic ring are observed in the 2850-3100 cm⁻¹ region. theaic.orgnih.gov The spectrum also shows characteristic peaks for the aromatic ring C=C stretching vibrations, typically in the 1450-1600 cm⁻¹ range. theaic.org The C-O stretching vibration of the primary alcohol appears as a strong band around 1030-1050 cm⁻¹.

Raman spectroscopy provides complementary information. researchgate.netresearchgate.net The aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong and sharp signals in the Raman spectrum, which are useful for identifying the substitution pattern. researchgate.net The symmetric C-H stretching of the methyl groups is also typically a strong Raman band. By comparing the IR and Raman spectra, and through the use of computational modeling, a detailed assignment of the vibrational modes can be achieved.

Advanced vibrational spectroscopic studies can be used to investigate conformational preferences and the nature of intermolecular interactions. For example, by studying the O-H stretching band at different concentrations or in different solvents, the extent and nature of hydrogen bonding can be probed. osu.edu In derivatives of this compound, changes in the vibrational spectra can indicate the site of derivatization and its effect on the molecular structure and bonding.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2970 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| CH₂ Scissoring | ~1465 | IR |

| C-O Stretch | 1030-1050 | IR |

| Aromatic Ring Breathing | ~1000 | Raman (strong) |

Note: These are general ranges and can be influenced by the physical state of the sample and intermolecular interactions. osu.edunii.ac.jp

X-ray Crystallography for Solid-State Structural Determination of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its crystalline derivatives. nih.govscirp.org This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the crystal lattice.

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a detailed structural model. This would confirm the planar nature of the benzene (B151609) ring and the tetrahedral geometry around the benzylic carbon and the oxygen of the hydroxyl group. The analysis would also reveal the specific rotational conformation of the hydroxymethyl group relative to the aromatic ring.

For crystalline derivatives of this compound, X-ray crystallography can confirm the site of derivatization and its impact on the molecular geometry and packing. The introduction of different functional groups can lead to significant changes in the intermolecular interactions and result in different crystal packing motifs.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 14.2 |

| β (°) | 98.5 |

| Volume (ų) | 850 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.17 |

Note: This is a hypothetical data set for illustrative purposes. Actual crystallographic data would need to be determined experimentally.

Future Research Directions and Emerging Paradigms for 3,4,5 Trimethylphenyl Methanol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of (3,4,5-trimethylphenyl)methanol are ripe for integration with modern continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and facile scalability.

Future research will likely focus on developing robust flow protocols for the synthesis of this compound itself, for instance, through the continuous reduction of 3,4,5-trimethylbenzaldehyde (B3054037). Furthermore, the application of flow chemistry to subsequent derivatization reactions, such as etherification or esterification, will be a key area of exploration. A dual catalytic system, potentially combining a heterogeneous catalyst for the primary transformation with a homogeneous catalyst for a subsequent step, could be employed within a continuous reactor setup. For example, a packed-bed reactor containing a supported catalyst could be followed by an in-line purification module.

Automated synthesis platforms, which use robotics to perform multiple reactions in parallel, can rapidly screen a wide array of catalysts, solvents, and reaction conditions. This high-throughput experimentation approach will be invaluable for optimizing the synthesis of this compound derivatives and for discovering new reactions and products. The integration of real-time analytical techniques, such as in-line spectroscopy (IR, NMR), will provide immediate feedback, allowing for the rapid optimization of reaction parameters. A recent study on the synthesis of amyl-m-cresol demonstrated a gram-scale flow protocol in an innovative tube-in-tube setup, highlighting a pathway for developing similar processes for other substituted phenols and benzyl (B1604629) alcohols. acs.org

Table 1: Comparison of Batch Processing vs. Flow Chemistry for Benzylic Alcohol Synthesis

| Parameter | Traditional Batch Processing | Flow Chemistry |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and localized "hot spots". | Superior due to high surface-area-to-volume ratio, enabling precise temperature control. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes at any given time. |

| Scalability | Challenging; requires re-optimization of reaction conditions. | Straightforward by running the system for a longer duration ("scaling out"). |

| Reaction Control | Limited control over reaction time and mixing efficiency. | Precise control over residence time, stoichiometry, and mixing. |

| Integration | Difficult to integrate multiple reaction and purification steps. | Allows for multi-step, telescoped syntheses in a continuous sequence. acs.org |

Exploration of Sustainable and Biocatalytic Transformations

A significant future direction for the synthesis of this compound involves the development of sustainable and biocatalytic methods. These approaches align with the principles of green chemistry by utilizing renewable feedstocks, employing milder reaction conditions, and reducing the generation of hazardous waste. scielo.org.mx

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers exceptional selectivity and efficiency. tudelft.nlnih.gov Research into the biocatalytic reduction of 3,4,5-trimethylbenzaldehyde to this compound is a promising avenue. This can be achieved using isolated alcohol dehydrogenases (ADHs) or through whole-cell biotransformations, which can have the advantage of in-situ cofactor regeneration. tudelft.nlnih.gov For instance, studies have shown the successful reduction of benzaldehyde (B42025) and its analogs using various biocatalysts, including those derived from vegetable wastes, which presents a low-cost and environmentally friendly option. scielo.org.mx The high chemo-, regio-, and stereoselectivity of enzymes can be particularly advantageous when synthesizing chiral derivatives of this compound. nih.gov

Furthermore, there is potential to source the precursors of this compound from renewable resources like lignin. Lignin, an abundant biopolymer, can be broken down into aromatic platform chemicals. colab.ws Research into the microbial conversion of lignin-derived compounds, such as syringic acid, to valuable aldehydes has shown significant promise. colab.ws A similar pathway could be envisioned for producing 3,4,5-trimethylbenzaldehyde from corresponding renewable aromatic acids, which would then be reduced to the target alcohol.

Table 2: Potential Biocatalytic Systems for the Synthesis of this compound

| Biocatalyst Type | Example System | Key Advantages | Reference |

|---|---|---|---|

| Whole-Cell Biocatalyst | G. arilaitensis cells for benzaldehyde reduction | Cofactor regeneration is handled internally by the cell's metabolism. | nih.gov |

| Isolated Enzymes | Alcohol Dehydrogenases (ADHs) | High purity and specificity, leading to cleaner reaction profiles. | tudelft.nl |

| Crude Enzyme Extracts | Aqueous extracts from vegetable wastes (e.g., capulin seeds) | Low cost, sustainable sourcing, and waste valorization. | scielo.org.mx |

| Engineered Microbes | Recombinant E. coli expressing a carboxylic acid reductase (CAR) | Can be tailored for high specificity towards substituted aromatic substrates. | colab.ws |

Advanced Applications in Nanotechnology and Optoelectronic Materials

The this compound molecule represents a versatile building block for the bottom-up synthesis of advanced functional materials. Its hydroxyl group provides a reactive handle for incorporation into larger structures, while the trimethylphenyl moiety can be used to tune properties such as solubility, thermal stability, and solid-state packing.

Future research will explore the use of this compound as a precursor for ligands in the synthesis of Metal-Organic Frameworks (MOFs) and as a surface-modifying agent for nanoparticles. By converting the alcohol to a carboxylic acid or a nitrogen-containing ligand, it can be used to construct porous MOFs with tailored pore environments for applications in gas storage, separation, and catalysis. The bulky trimethylphenyl groups could act as struts that influence the framework's topology and porosity.

In the realm of optoelectronics, derivatives of this compound could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. For example, it could be used to synthesize monomers for conjugated polymers, where the trimethylphenyl group would enhance solubility in organic solvents and prevent aggregation-induced quenching of fluorescence. The connection between biomass-derived aldehydes and functional materials for photovoltaic devices has been previously established, suggesting a viable path for similar applications. colab.ws

Table 3: Potential Nanotechnology and Materials Science Applications

| Material Class | Role of this compound Derivative | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Serves as a precursor to organic linkers (e.g., dicarboxylic acids). | Gas storage, chemical separations, heterogeneous catalysis. |

| Conjugated Polymers | As a side-chain or part of the monomer to improve processability. | Organic photovoltaics (OPVs), organic field-effect transistors (OFETs). |

| Functionalized Nanoparticles | Acts as a capping agent to control size, stability, and surface properties. | Drug delivery, imaging, and catalysis. |

| Liquid Crystals | As a core component of mesogenic molecules. | Displays and optical switching devices. |

Theoretical and Experimental Synergies in Understanding Reactivity Landscapes

A deeper understanding of the chemical reactivity of this compound will be achieved through a synergistic approach that combines advanced computational modeling with targeted experimental studies. This integrated strategy is crucial for accurately predicting reaction outcomes, elucidating complex reaction mechanisms, and rationally designing new catalysts and materials. rsc.org

Computational methods, particularly Density Functional Theory (DFT), will be employed to map the potential energy surfaces of reactions involving this compound. mdpi.com These calculations can provide invaluable insights into transition state geometries, activation energy barriers, and reaction thermochemistry, which are often difficult to determine experimentally. nih.govresearchgate.net For instance, computational studies can help to understand the subtle electronic effects of the three methyl groups on the reactivity of both the hydroxyl group and the aromatic ring. researchgate.net Molecular dynamics simulations can further be used to study the behavior of this molecule in different solvent environments or its interaction with surfaces and biological macromolecules. mdpi.comnih.gov

These theoretical predictions will be validated and refined by experimental data. Kinetic studies of reactions such as oxidation and etherification will provide empirical rate laws that can be compared against computationally derived mechanisms. researchgate.net Advanced spectroscopic techniques, including time-resolved spectroscopy, can be used to detect and characterize transient intermediates that are predicted by theoretical models. The combination of spectroscopy with computational analysis has proven powerful in clarifying the conformational preferences and non-covalent interactions of benzyl alcohol, a strategy that is directly applicable here. nih.gov This iterative cycle of prediction, experimentation, and refinement will accelerate the discovery and optimization of new chemical transformations for this compound.

Table 4: Complementary Roles of Theoretical and Experimental Methods

| Methodology | Contribution to Understanding Reactivity | Example Application |

|---|---|---|

| Theoretical (e.g., DFT) | Calculates reaction energies, activation barriers, and transition state structures. Predicts spectroscopic properties. | Determining the most likely pathway for the oxidation of the alcohol to an aldehyde. researchgate.net |

| Experimental (e.g., Kinetics) | Measures reaction rates and determines the empirical rate law and reaction orders. | Validating the computationally predicted rate-determining step in a catalytic cycle. researchgate.net |

| Theoretical (e.g., MD Simulations) | Simulates the dynamic behavior of molecules in solution or at interfaces. Explores conformational landscapes. | Investigating the orientation of the molecule at a catalyst's surface. nih.gov |

| Experimental (e.g., Spectroscopy) | Identifies reactants, products, and sometimes transient intermediates. Probes molecular structure and bonding. | Confirming the structure of a reaction product and detecting key intermediates. nih.gov |

Q & A

Q. What are the standard synthetic routes for (3,4,5-trimethylphenyl)methanol, and how are reaction conditions optimized?

The most common method involves reducing 3,4,5-trimethylbenzoic acid using borane-tetrahydrofuran (BH₃-THF) in THF solvent. Key steps include:

- Dissolving the carboxylic acid in THF under inert atmosphere.

- Adding BH₃-THF dropwise at 0–20°C, followed by stirring at room temperature for 12–24 hours.

- Quenching excess borane with methanol and isolating the product via extraction (e.g., ethyl acetate) and column chromatography. Optimization factors include temperature control (lower temperatures minimize side reactions) and stoichiometric excess of BH₃-THF (1.5–2.0 equivalents). Yields typically range from 80–85% under optimal conditions .

Q. How is the structural identity of this compound confirmed experimentally?

Characterization relies on spectroscopic techniques:

- ¹H NMR : Key signals include a singlet for the benzylic -CH₂OH group (~4.6 ppm) and three singlets for the methyl groups on the aromatic ring (~2.2–2.4 ppm).

- ¹³C NMR : The benzylic carbon appears at ~65 ppm, while aromatic carbons with methyl substituents resonate at ~15–25 ppm.

- IR Spectroscopy : A broad O-H stretch (~3200–3500 cm⁻¹) and C-O stretch (~1050–1100 cm⁻¹) confirm the alcohol functional group. Comparative analysis with literature data for structurally similar alcohols (e.g., fluorinated analogs) is critical .

Q. What purification techniques are effective for isolating this compound?

- Column Chromatography : Silica gel with ethyl acetate/hexane (20–30% ethyl acetate) effectively separates the product from unreacted starting material.

- Distillation : Vacuum distillation (80–100°C at 1–2 mmHg) is suitable for large-scale purification.

- Recrystallization : Using methanol/water mixtures yields high-purity crystals. Post-purification analysis (e.g., GC-MS or HPLC) ensures >98% purity, as required for pharmaceutical intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields often arise from:

- Reaction Time : Extended stirring (24 hours vs. 16 hours) improves conversion but risks borane decomposition.

- Catalyst Purity : Commercial BH₃-THF may contain stabilizers that reduce reactivity.

- Workup Methods : Incomplete quenching of borane can lead to side reactions during extraction. Systematic optimization using design-of-experiment (DoE) approaches, such as varying temperature, stoichiometry, and quenching protocols, is recommended. For example, a study on (3-chloro-4-methylphenyl)methanol achieved 85% yield by optimizing borane equivalents and reaction time .

Q. What computational methods predict the reactivity of this compound in catalytic applications?

Density Functional Theory (DFT) studies model steric and electronic effects:

- Steric Hindrance : The three methyl groups create significant steric bulk, reducing accessibility to the hydroxyl group in nucleophilic reactions.

- Electrostatic Potential Maps : Highlight electron-rich regions (e.g., hydroxyl oxygen) for hydrogen bonding or oxidation reactions. Comparative DFT analyses with fluorinated analogs (e.g., 3,4,5-trifluorobenzyl alcohol) reveal how electron-withdrawing vs. electron-donating substituents influence reactivity .

Q. How does steric hindrance from the trimethyl groups affect the compound’s utility in asymmetric synthesis?

The bulky 3,4,5-trimethylphenyl group:

- Limits Substrate Accessibility : Challenges in forming metal-alcoholate complexes for catalytic processes.

- Enhances Selectivity : In esterification, steric effects favor reactions with small acylating agents (e.g., acetyl chloride over bulky anhydrides). Experimental studies on similar hindered alcohols show reduced reaction rates but improved regioselectivity in multi-step syntheses .

Q. What are the potential pharmaceutical applications of this compound based on structural analogs?

Structural analogs (e.g., fluorinated benzyl alcohols) exhibit:

- Antimicrobial Activity : Disruption of bacterial cell membranes via hydrophobic interactions.

- Anti-inflammatory Effects : Inhibition of cyclooxygenase (COX) enzymes through π-π stacking with aromatic residues.

- Prodrug Development : The hydroxyl group serves as a site for conjugation with active pharmaceutical ingredients (APIs). Further in vitro assays (e.g., enzyme inhibition, cytotoxicity) are needed to validate these hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.